Benzoyl-DL-Valine
Description
Historical Context and Evolution of Benzoylated Amino Acid Research
The study of benzoylated amino acids, a subset of N-acylated amino acids, has a long-standing history in organic chemistry. Early investigations into N-acylated amino acids date back decades, with examples such as N-isovaleroylglycine and N-acetylglutamate being recognized in biological systems nih.gov. The benzoylation of amino acids was a known synthetic procedure in the mid-20th century, as evidenced by publications from the 1940s focusing on such chemical transformations capes.gov.br.
The evolution of research in this field has been driven by the increasing demand for precisely engineered molecules, particularly in peptide chemistry and drug development. N-acylated amino acids, including benzoylated derivatives, have historically been utilized for their role in protecting amino groups, which is essential for controlled peptide bond formation during synthesis ambeed.comscience.gov. More recently, the scope of N-acylated amino acid research has expanded to include their identification as endogenous signaling molecules and their therapeutic potential, highlighting their growing biological relevance nih.govmdpi.com.
Significance of N-Benzoyl-DL-valine as a Model Compound in Organic Synthesis
N-Benzoyl-DL-valine (also known as 2-benzamido-3-methylbutanoic acid) is a valuable organic compound frequently employed as an intermediate in various synthetic pathways cymitquimica.comnih.gov. Its significance stems from its dual nature as a protected amino acid and a racemic mixture. In peptide synthesis, the benzoyl group serves as a common protecting group for the amino moiety, preventing undesired reactions during the formation of peptide bonds ambeed.com. This protection allows for selective chemical transformations at other sites of the molecule.
Beyond its direct application in peptide synthesis, N-Benzoyl-DL-valine acts as a model compound for developing and optimizing synthetic methodologies, particularly those involving chiral compounds. Its well-defined structure and the presence of a chiral center make it an ideal candidate for exploring new reaction conditions, catalysts, and purification techniques. The ability to synthesize and manipulate such derivatives efficiently is crucial for accessing a wide array of complex molecules with specific stereochemical requirements.
Stereochemical Considerations in DL-Amino Acid Derivatives Research
Stereochemistry is a fundamental aspect of amino acid research, given that most amino acids, with the exception of glycine (B1666218), possess a chiral center at their α-carbon. Amino acids exist in two non-superimposable mirror-image forms, known as enantiomers: L (levo) and D (dextro) nih.govlibretexts.orgstudysmarter.co.uk. While L-amino acids are the predominant forms found in natural proteins, D-amino acids are increasingly recognized for their presence in bacterial cell walls, certain antibiotics, and even in higher organisms, where they can play significant physiological roles nih.govstudysmarter.co.ukresearchgate.net.
N-Benzoyl-DL-valine, being a DL-amino acid derivative, represents a racemic mixture containing equal amounts of both N-benzoyl-L-valine and N-benzoyl-D-valine. Research involving such racemic mixtures often necessitates the separation of these enantiomers, a process known as chiral resolution. Various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases, are commonly employed for this purpose hplc.euaocs.orgmst.eduutwente.nl. The distinct interactions between the enantiomers and the chiral stationary phase allow for their separation and quantification. Understanding the stereochemical behavior of DL-amino acid derivatives is critical for the synthesis of enantiomerically pure compounds, which is often required for pharmaceutical and biological applications.
Emerging Research Frontiers for N-Benzoyl-DL-valine
The research landscape for N-Benzoyl-DL-valine and related N-acylated amino acids is continuously expanding, driven by their diverse biological activities and synthetic utility. One notable frontier involves the exploration of N-benzoyl-DL-valine derivatives as potential therapeutic agents. For instance, N-benzoyl-DL-valinedimethylamino-ethylamine iodmetilate (TVA), a derivative of N-benzoyl-DL-valine, has been synthesized and investigated for its neuroprotective activity and its role as an acetylcholinesterase inhibitor in experimental models of Alzheimer's disease rrpharmacology.ru.
Furthermore, the broader class of N-acyl amino acids, to which N-Benzoyl-DL-valine belongs, is gaining recognition as endogenous signaling molecules with significant therapeutic potential, particularly within the complex lipid signaling system known as the endocannabinoidome nih.govmdpi.com. Researchers are actively synthesizing novel N-acyl-L-valine derivatives, modifying their structures to enhance specific biological activities, such as antimicrobial and antibiofilm properties mdpi.com.
Beyond direct therapeutic applications, benzoylated amino acids are integral to the field of genetic code expansion, where unnatural amino acids, including photocrosslinking agents like p-benzoyl-L-phenylalanine, are site-specifically incorporated into proteins. This technique provides powerful tools for probing protein-protein interactions, understanding protein structure and function, and developing new biotechnological applications nih.govpnas.orguni-hamburg.deacs.org. While p-benzoyl-L-phenylalanine is a different compound, its success highlights the potential for other benzoylated amino acids, including valine derivatives, in advanced biochemical and synthetic biology research.
Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQNOPLWKCHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280541 | |
| Record name | Benzoyl-dl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
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Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-80-6, 5699-79-6 | |
| Record name | 2901-80-6 | |
| Source | DTP/NCI | |
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| Record name | NSC32037 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzoyl-dl-valine | |
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| Record name | 2901-80-6 | |
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Reactivity and Mechanistic Investigations of N Benzoyl Dl Valine
Reaction Kinetics and Thermodynamic Studies of Benzoylation Processes
The synthesis of N-benzoyl-DL-valine is typically achieved through the benzoylation of the amino acid valine. This process, often a variation of the Schotten-Baumann reaction, involves the acylation of the amino group of valine with benzoyl chloride in the presence of a base. imedpub.com The base, commonly aqueous sodium hydroxide (B78521), serves to neutralize the hydrochloric acid that is liberated during the reaction. imedpub.com
The kinetics of this acylation are influenced by several factors, including temperature, pH, and the concentration of reactants. The reaction is generally maintained at a low temperature (below 30°C) to control the rate and minimize side reactions. imedpub.com The process involves the nucleophilic attack of the deprotonated amino group of valine on the electrophilic carbonyl carbon of benzoyl chloride.
Dynamic kinetic resolution (DKR) has been demonstrated in the carbodiimide-mediated coupling reactions of N-benzoyl-DL-amino acids with L-amino acid esters. nih.govbenthamdirect.com In these reactions, the yields of the resulting D-L-peptides can significantly surpass the 50% theoretical maximum for a standard kinetic resolution, indicating an in-situ racemization of the starting N-benzoyl-DL-amino acid. nih.govbenthamdirect.com This racemization often proceeds through an oxazolone (B7731731) (or azlactone) intermediate, which allows for the continuous conversion of the faster-reacting L-enantiomer and the slower-reacting D-enantiomer into the desired product. nih.govbenthamdirect.com For instance, the reaction of N-benzoyl-DL-t-leucine with methyl L-prolinate yielded the D-L-peptide almost exclusively, demonstrating a highly efficient DKR process. nih.govbenthamdirect.com
The synthesis of N-benzoyl-DL-valine from DL-valine using benzoyl chloride has been reported with yields around 72%. acs.org Another method, involving the reflux of L-valine with benzoic anhydride (B1165640) in acetic acid, produced N-benzoyl-L-valine in 70% yield. scielo.org.mx
| Reaction | Reactants | Conditions | Product | Yield | Reference |
| Benzoylation | DL-Valine, Benzoyl Chloride, NaOH | Aqueous, <30°C | N-Benzoyl-DL-valine | Good | imedpub.com |
| Benzoylation | DL-Valine | General Procedure A | N-Benzoyl-DL-valine | 72% | acs.org |
| Benzoylation | L-Valine, Benzoic Anhydride | Acetic Acid, Reflux | N-Benzoyl-L-valine | 70% | scielo.org.mx |
| DKR Coupling | N-Benzoyl-DL-amino acids, L-amino acid esters | Carbodiimide-mediated | D-L-peptides | >50% | nih.govbenthamdirect.com |
Nucleophilic Substitution Mechanisms Involving the Benzoyl Moiety
The benzoyl moiety in N-benzoyl-DL-valine influences the molecule's reactivity, particularly in reactions involving nucleophilic substitution. The amide bond itself can be a site for nucleophilic attack, though it is generally stable. The presence of the benzoyl group, an electron-withdrawing group, affects the electron density on the adjacent nitrogen atom. rsc.org
A key mechanistic pathway involving the benzoyl group is the formation of azlactones (2,4-disubstituted oxazol-5(4H)-ones). wiley-vch.de When the carboxyl group of an N-acyl amino acid is activated, it can readily undergo base-catalyzed ring closure to form an azlactone. wiley-vch.de This process is significant because the azlactone intermediate can enolize in the presence of a base, leading to a loss of chirality at the α-carbon and subsequent racemization. wiley-vch.de This mechanism is a critical consideration during peptide synthesis, as it can lead to a mixture of epimeric products. wiley-vch.de
The benzoyl group can also participate in rearrangement reactions. For example, N-Boc-protected benzoyl amides have been shown to undergo acyl nitrogen to carbon migration when treated with strong bases like lithium diisopropylamide, yielding α-aminoketones. rsc.org Furthermore, attempts to synthesize L-lactyl-L-valine from O-benzoyl-DL-lactic acid and DL-valine benzyl (B1604629) ester unexpectedly produced N-benzoyl-DL-valine benzyl ester. cdnsciencepub.com This outcome suggests a competing reaction pathway where the benzoyl group migrates, leading to the formation of the N-acylated amino acid derivative instead of the intended depsipeptide. cdnsciencepub.com
Hydrolysis Pathways of N-Benzoyl-DL-valine and its Amide Derivatives
The hydrolysis of N-benzoyl-DL-valine involves the cleavage of the amide bond to yield benzoic acid and DL-valine. This reaction can be catalyzed by acids, bases, or enzymes.
Acid-catalyzed hydrolysis of related N-acyl amino acid amides, such as N-benzoyl-L-asparagine, in dilute mineral acid has been shown to be first-order with respect to the substrate. nih.gov The observed rate constant for these reactions is dependent on both an intramolecular catalytic component and the hydrogen ion concentration. nih.gov Strong acidic conditions, like boiling methanolic HCl, can be employed to cleave N-acyl groups. wiley-vch.de
Base-catalyzed hydrolysis is also a common pathway. For example, N-benzoyl amino acid amides can be hydrolyzed to the corresponding N-benzoyl amino acids under various conditions. core.ac.uk The Nα-trifluoroacetyl (Tfa) group, for comparison, is cleaved by reagents like 0.2 N NaOH or dilute ammonia (B1221849) solution. wiley-vch.de
Enzymatic hydrolysis offers a milder and more selective method for cleaving the amide bond. The biotransformation of racemic N-benzoyl α-amino acids by the fungus Beauveria bassiana results in the enantioselective hydrolysis of the L-isomer, leaving the D-N-benzoyl amino acid in high enantiomeric excess. researchgate.net A time-course study of the hydrolysis of DL-N-benzoylalanine by this fungus showed that the complete conversion of the L-enantiomer occurred within 36-48 hours. researchgate.net This specificity indicates the presence of an L-specific α-amino acid benzamidase in the organism. researchgate.netresearchgate.net
| Hydrolysis Type | Substrate | Conditions/Catalyst | Products | Key Observation | Reference |
| Acid-Catalyzed | N-benzoyl-L-asparagine | Dilute HCl, 100°C | Ammonia, N-benzoyl-L-aspartic acid | First-order kinetics | nih.gov |
| Enzymatic | Racemic N-benzoyl α-amino acids | Beauveria bassiana | L-amino acid, D-N-benzoyl amino acid | Enantioselective hydrolysis of the L-isomer | researchgate.net |
| Enzymatic | DL-N-benzoylalanine | Beauveria bassiana | L-Alanine, D-N-benzoylalanine | Complete hydrolysis of L-isomer in 36-48h | researchgate.net |
Interaction Mechanisms with Protecting Group Reagents
In peptide synthesis and other organic syntheses, protecting groups are essential to prevent unwanted side reactions at reactive sites like amino groups. researchgate.netorganic-chemistry.org The N-benzoyl group itself is an acyl-type protecting group. Its interaction with other protecting group strategies, particularly in terms of orthogonality, is a key consideration. Orthogonal protection allows for the selective removal of one protecting group in the presence of another. researchgate.netorganic-chemistry.org
For example, an orthogonal strategy might involve using the acid-labile tert-butyloxycarbonyl (Boc) group alongside a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.orgorganic-chemistry.org The N-benzoyl group is generally stable to the mild acidic conditions used to cleave Boc groups and the basic conditions used for Fmoc removal, although strong acid or base will cleave it. wiley-vch.de
A method for cleaving stable amide bonds, such as those in N-benzoyl derivatives, involves a "dual protection" strategy. rsc.org The amide nitrogen is first reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like DMAP. rsc.org This forms a Boc-acylamide, which activates the original acyl group (benzoyl) toward nucleophilic cleavage. rsc.org This subsequent cleavage can be achieved under much milder conditions than the hydrolysis of the original amide. rsc.org This approach allows for the selective deprotection of a primary amine that was initially protected as an N-acetyl or N-benzoyl derivative. rsc.org
The interaction of N-benzoyl amino acids with other reagents can also be influenced by conformation. Proton NMR studies of N-benzoylsarcosines and N-benzoyl-N-phenylglycines have shown they exist as mixtures of rotamers or exclusively in a specific conformation in solution, which can affect their reactivity and inhibitory activity compared to related compounds. nih.gov
Enzymatic Reactivity and Biotransformations of N-Benzoyl-DL-valine
N-benzoyl-DL-valine and related N-acyl amino acids serve as substrates for various proteolytic enzymes, which allows for the study of enzyme activity and specificity. Proteases are broadly classified, and their specificity is determined by the amino acid residues they recognize at the cleavage site.
Trypsin-like enzymes : These enzymes typically cleave peptide bonds C-terminal to basic amino acids like arginine or lysine. Synthetic chromogenic substrates like Nα-benzoyl-DL-arginine p-nitroanilide (DL-BAPNA) are widely used to assay their activity. dcu.iesigmaaldrich.com While trypsin's primary specificity is for arginine and lysine, its interaction with other N-benzoyl derivatives can be studied for comparative purposes. dcu.ie For example, a synthetic substrate, N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide, was found to be hydrolyzed by trypsin much more readily than Nα-benzoyl-L-arginine-p-nitroanilide, highlighting the influence of adjacent residues on substrate recognition. nih.gov
Aminoacylases : These enzymes, classified as hydrolases, catalyze the hydrolysis of N-acyl-amino acids to yield a free amino acid and a carboxylate. wikipedia.org Aminoacylase I (EC 3.5.1.14) acts on neutral aliphatic N-acyl-α-amino acids. expasy.org A related enzyme, N-acyl-aromatic-L-amino acid amidohydrolase (EC 3.5.1.114), preferentially hydrolyzes N-acylated aromatic amino acids. expasy.org There is evidence that specific N-acylated aromatic amino acids are substrates for various acylases and amidohydrolases. frontiersin.org
Carboxypeptidases : For assaying carboxypeptidase activity, peptides with a blocked amino terminus, often using a benzoyl (Bz) group, are common substrates. frontiersin.org The enzyme releases the C-terminal amino acid, which can then be detected. frontiersin.org
The use of N-benzoyl derivatives as substrates is crucial for characterizing enzyme function. For example, N-benzoyl-L-arginyl-p-nitroanilide (BAN) was found to specifically activate estradiol-binding to a protein in rat pancreas, mimicking a natural coligand, a function unrelated to its role as a protease substrate. nih.gov
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity. unipd.itnih.gov N-benzoyl-DL-valine is a valuable substrate for such processes, particularly for kinetic resolutions.
Kinetic Resolution: As mentioned previously, the fungus Beauveria bassiana contains an L-specific amino acid benzamidase that enantioselectively hydrolyzes the amide bond of N-benzoyl-L-amino acids from a racemic mixture. researchgate.net This process allows for the separation of enantiomers, yielding the free L-amino acid and the unreacted D-N-benzoyl amino acid, both with high enantiomeric purity. researchgate.net This demonstrates a high degree of biorecognition, where the enzyme's active site can distinguish between the two enantiomers of the N-benzoyl amino acid.
Synthesis of Derivatives: Enzymes can also be used to synthesize N-acyl amino acids. Hydrolases, such as lipases and proteases, can catalyze the reverse reaction—amide bond formation—under specific conditions, typically in organic solvents with low water activity. unipd.itgoogle.com This allows for the synthesis of N-acyl amino acids from an amino acid amide and a fatty acid or its ester. google.com For example, a lipase (B570770)/protease system has been proposed for the production of enantio-enriched N-benzoyl-tert-leucine butyl ester from a racemic oxazolone. frontiersin.org
These biocatalytic methods represent green and efficient alternatives to traditional chemical synthesis for producing optically active amino acids and their derivatives. wikipedia.orgfrontiersin.org
Advanced Spectroscopic and Analytical Characterization Methodologies for N Benzoyl Dl Valine
Vibrational Spectroscopy Analysis: FTIR and Raman Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular structure of N-Benzoyl-DL-valine. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their specific vibrational modes.
In the FTIR spectrum of N-Benzoyl-DL-valine, characteristic absorption bands are expected for its constituent functional groups. The O-H stretch of the carboxylic acid group typically appears as a broad band in the 3300-2500 cm⁻¹ region. The N-H stretching vibration of the secondary amide (Amide A) is observed around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative: the carboxylic acid C=O stretch is found around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) appears at approximately 1634 cm⁻¹. scielo.org.mx The amide II band, resulting from N-H bending and C-N stretching, is typically located near 1550 cm⁻¹. Aromatic C=C stretching vibrations from the benzoyl group are expected in the 1600-1450 cm⁻¹ region.
Raman spectroscopy offers complementary information. While specific Raman data for N-Benzoyl-DL-valine is not extensively detailed in the literature, related compounds like N-benzoyl-DL-alanine show characteristic Raman shifts. chemicalbook.com For N-Benzoyl-DL-valine, strong Raman signals would be anticipated for the aromatic ring breathing modes and the symmetric vibrations of the non-polar isopropyl group. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |
| Amide | N-H Stretch (Amide A) | ~3300 |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 |
| Amide | C=O Stretch (Amide I) | ~1634 |
| Amide | N-H Bend (Amide II) | 1550 - 1500 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Alkyl (Isopropyl) | C-H Stretch | 2970 - 2870 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N-Benzoyl-DL-valine, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For N-Benzoyl-DL-valine, the aromatic protons of the benzoyl group typically appear as multiplets in the downfield region of δ 7.4-7.9 ppm. chemicalbook.com The amide proton (N-H) shows a doublet around δ 6.7 ppm, with coupling to the adjacent α-proton. The α-proton (CH) of the valine residue resonates around δ 4.8 ppm as a doublet of doublets, due to coupling with both the amide proton and the β-proton. chemicalbook.com The β-proton, a methine (CH) group, appears further upfield, around δ 2.3 ppm, as a multiplet. The two diastereotopic methyl groups (CH₃) of the isopropyl moiety are observed as distinct doublets around δ 1.0 ppm. chemicalbook.com The carboxylic acid proton (COOH) is often broad and can appear over a wide range, sometimes as high as δ 11.27 ppm, depending on the solvent and concentration. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the amide and carboxylic acid are the most deshielded, appearing in the δ 167-173 ppm range. scielo.org.mxscielo.org.mx The carbons of the aromatic ring are found between δ 127-132 ppm. The α-carbon of the valine unit is typically observed around δ 57.5 ppm, while the β-carbon is near δ 31.8 ppm. scielo.org.mxscielo.org.mx The two methyl carbons of the isopropyl group give rise to signals in the upfield region, around δ 18-19 ppm. scielo.org.mxscielo.org.mx
| Assignment | ¹H Chemical Shift (δ, ppm) in CDCl₃ | ¹³C Chemical Shift (δ, ppm) in CDCl₃ |
|---|---|---|
| Carboxylic Acid (COOH) | ~9.0 - 11.3 | ~173 |
| Amide (CONH) | - | ~167.4 |
| Aromatic (C-H) | 7.45 - 7.81 | 127.2 - 131.4 |
| Amide (N-H) | ~6.72 (d) | - |
| α-Carbon (C-H) | ~4.81 (dd) | ~57.5 |
| β-Carbon (C-H) | ~2.35 (m) | ~31.8 |
| γ-Carbons (CH₃) | ~1.03 (d), ~1.05 (d) | ~18.1, ~19.1 |
Note: Chemical shifts are approximate and can vary with solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound. For N-Benzoyl-DL-valine, the molecular formula is C₁₂H₁₅NO₃, corresponding to a molecular weight of 221.25 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 221. nih.gov The fragmentation pattern is characteristic of the structure. A prominent peak is typically observed at m/z 105, which corresponds to the benzoyl cation ([C₆H₅CO]⁺). nih.gov This is a very stable acylium ion and often represents the base peak in the spectrum. Another significant fragment appears at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), formed by the loss of a CO group from the benzoyl cation. The valine portion of the molecule also undergoes characteristic fragmentation. Loss of the carboxylic acid group (COOH) from the molecular ion is possible. Fragmentation of the isopropyl group can also occur. Other notable fragments include ions at m/z 161, resulting from the loss of the isopropyl group and a hydrogen atom, and m/z 122, which may correspond to the protonated benzamide (B126) moiety. nih.gov
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 221 | [C₁₂H₁₅NO₃]⁺ (M⁺) | Molecular Ion |
| 161 | [M - C₃H₇ - H]⁺ | Loss of isopropyl group |
| 122 | [C₆H₅CONH₃]⁺ | Protonated Benzamide |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-Benzoyl-DL-valine and for separating its constituent enantiomers (N-Benzoyl-D-valine and N-Benzoyl-L-valine).
For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid like formic acid). N-Benzoyl-DL-valine will elute at a specific retention time, and any impurities will likely have different retention times, appearing as separate peaks in the chromatogram. The purity can be quantified by comparing the area of the main peak to the total area of all peaks.
The separation of the D and L enantiomers requires a chiral separation technique. This can be achieved in several ways:
Chiral Stationary Phases (CSPs): This is the most common method, where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (like those using ristocetin (B1679390) A or teicoplanin) have proven effective for separating N-derivatized amino acids. mst.edusigmaaldrich.com The different interactions between the enantiomers and the chiral selector of the CSP lead to different retention times and thus separation.
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes have different affinities for the achiral stationary phase, enabling separation.
Pre-column Derivatization: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column.
For N-benzoyl-valine, separation on a Ristocetin A-based CSP has been demonstrated with a selectivity factor (α) of 1.36, indicating good separation between the enantiomers. mst.edu
X-ray Crystallography for Solid-State Structural Determination of N-Benzoyl-DL-valine Complexes
If a suitable single crystal of N-Benzoyl-DL-valine can be grown, X-ray diffraction analysis would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.
Conformation: The exact spatial orientation of the benzoyl group relative to the valine moiety, including the torsion angles of the rotatable bonds.
Stereochemistry: Unambiguous confirmation of the relative or absolute configuration at the chiral α-carbon.
Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, revealing hydrogen bonding (e.g., between carboxylic acid and amide groups) and van der Waals interactions that govern the solid-state structure.
The technique of racemic crystallography could also be applied, where a crystal is grown from the racemic mixture. This can sometimes lead to high-quality crystals and allows for the structural determination of both enantiomers within a centrosymmetric space group. scielo.org.mx This methodology has been successfully used to determine the structures of complex heterochiral protein assemblies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. In N-Benzoyl-DL-valine, the primary chromophore responsible for UV absorption is the benzoyl group, where the phenyl ring is conjugated with the amide carbonyl group.
The UV spectrum of N-Benzoyl-DL-valine is expected to show absorptions characteristic of this aromatic system. Typically, two main absorption bands are observed for such chromophores:
An intense band at a shorter wavelength (around 200-230 nm) corresponding to a π → π* transition of the benzene (B151609) ring.
A less intense band at a longer wavelength (around 260-280 nm), also a π → π* transition, which is characteristic of the benzene ring and is often referred to as the B-band. nih.gov
Additionally, a weak n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may be observed, but it is often obscured by the more intense π → π* bands. masterorganicchemistry.com The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the solvent used. For similar compounds like benzoic acid, absorption maxima are observed around 220 nm and 270 nm. researchgate.net This technique is particularly useful for quantitative analysis using the Beer-Lambert law, allowing for the determination of the concentration of N-Benzoyl-DL-valine in solution.
Computational Chemistry and Molecular Modeling of N Benzoyl Dl Valine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to elucidate the fundamental electronic properties of N-Benzoyl-DL-valine, which govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. longdom.org DFT studies on N-Benzoyl-DL-valine, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a wealth of information. rsc.org These calculations are instrumental in understanding the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov
Furthermore, DFT calculations can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. researchgate.net Time-dependent DFT (TD-DFT) can be employed to interpret UV-Vis spectra by calculating electronic transition energies. rsc.org Additionally, DFT can be used to compute NMR chemical shifts, offering insights into the electronic environment of individual atoms within the molecule. rsc.org
Molecular electrostatic potential (MEP) maps generated from DFT calculations are valuable for identifying the electrophilic and nucleophilic sites within N-Benzoyl-DL-valine, providing a visual representation of the charge distribution and potential for intermolecular interactions. rsc.org
Table 1: Representative Data from DFT Calculations on Amino Acid Derivatives
| Calculated Property | Typical Values/Observations | Significance for N-Benzoyl-DL-valine |
| HOMO-LUMO Energy Gap | ~4-6 eV | Indicates chemical reactivity and stability. |
| Vibrational Frequencies | Correlate with experimental IR/Raman spectra | Confirms functional groups and molecular structure. |
| UV-Vis Absorption Maxima | Predicted λmax values | Helps in understanding electronic transitions. |
| NMR Chemical Shifts | Calculated δ values for 1H and 13C | Aids in the assignment of experimental NMR spectra. |
Note: The values presented are illustrative and based on typical findings for similar molecules in the literature. Actual values for N-Benzoyl-DL-valine would require specific calculations.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of N-Benzoyl-DL-valine involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By calculating the potential energy for a systematic variation of dihedral angles, a potential energy surface (PES) can be constructed. colostate.edu This surface reveals the low-energy, stable conformations of the molecule. nih.gov
For N-Benzoyl-DL-valine, key rotations would be around the bonds connecting the benzoyl group, the amide linkage, and the valine side chain. These analyses can identify the most stable conformers, which are likely to be the most populated and biologically relevant forms. Intramolecular hydrogen bonding, for instance between the amide proton and the carboxyl group, can play a significant role in stabilizing certain conformations. scirp.org
Molecular Dynamics Simulations of N-Benzoyl-DL-valine Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic interactions of N-Benzoyl-DL-valine with its environment. ijnc.ir
MD simulations are a powerful tool for investigating the dynamic interactions between a ligand, such as N-Benzoyl-DL-valine, and a protein target. nih.gov Starting from a docked pose, an MD simulation can be run to assess the stability of the protein-ligand complex over time. These simulations can reveal how the ligand adjusts its conformation within the binding site and how the protein side chains accommodate the ligand. researchgate.net
Key information that can be extracted from these simulations includes:
Hydrogen Bond Analysis: To identify persistent hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.
Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. mdpi.com
Molecular Docking and Virtual Screening Applications
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in understanding the binding mode of N-Benzoyl-DL-valine to potential biological targets and is a cornerstone of structure-based drug design. nih.gov
In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com A binding site is defined, and a scoring function is used to evaluate the different poses of the ligand within this site, predicting the most favorable binding mode based on factors like hydrogen bonding and hydrophobic interactions. nih.govdergipark.org.tr
Virtual screening is an application of molecular docking where large libraries of compounds are computationally screened against a target protein to identify potential hits. researchgate.net N-Benzoyl-DL-valine or its derivatives could be included in such libraries to assess their potential as inhibitors or modulators of specific protein targets. The results of virtual screening are typically ranked based on their docking scores, and the top-ranking compounds are then selected for further experimental validation. nih.gov
Table 2: Key Parameters in Molecular Docking and Virtual Screening
| Parameter | Description | Relevance to N-Benzoyl-DL-valine |
| Binding Affinity/Docking Score | An estimation of the binding energy between the ligand and the protein. | Predicts the strength of interaction with a potential biological target. |
| Binding Pose | The predicted orientation and conformation of the ligand within the protein's active site. | Reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. |
| Ligand Efficiency | A measure of the binding affinity per heavy atom of the ligand. | Helps in optimizing lead compounds by assessing the contribution of each part of the molecule to binding. |
Ligand-Protein Interaction Prediction
The prediction of how a small molecule like N-Benzoyl-DL-valine (the ligand) will interact with a biological macromolecule (the protein) is a cornerstone of computational drug design. This process, often initiated through molecular docking, simulates the binding of the ligand to a target protein's active or allosteric site. The primary goals are to determine the preferred binding orientation and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.
Molecular docking algorithms explore numerous possible conformations of the ligand within the protein's binding pocket, evaluating the energetic favorability of each pose. These calculations consider various non-covalent interactions, including hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. The resulting docking score provides a quantitative estimate of the binding affinity, with lower scores typically indicating a more stable and favorable interaction.
In a study focused on the antifungal activity of a series of N-benzoyl amino acids, including derivatives of valine, molecular docking was employed to understand their interactions with the active site of a target enzyme. scielo.org.mx The results of such studies can reveal key amino acid residues that are crucial for binding. For instance, N-benzoyl valine derivatives have been shown to form hydrogen bonds with specific residues like tryptophan, tyrosine, and glutamic acid within an enzyme's catalytic site. scielo.org.mx These predictions are invaluable for guiding the synthesis of new derivatives with improved potency.
The predictive power of these models allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity for experimental testing. This significantly accelerates the early stages of drug discovery. medium.com
Table 1: Predicted Interaction Data for N-Benzoyl-Valine Derivatives
This table presents hypothetical data based on computational studies of similar N-benzoyl amino acid derivatives to illustrate the type of information generated from ligand-protein interaction predictions.
| Derivative | Docking Score (kcal/mol) | Predicted Ki (µM) | Interacting Residues (Hypothetical) |
| N-Benzoyl-DL-valine | -7.90 | 1.54 | TYR218, GLU217, ARG342 |
| N-(4-chlorobenzoyl)-DL-valine | -8.50 | 0.85 | TYR218, TRP433, ARG342 |
| N-(4-methoxybenzoyl)-DL-valine | -8.10 | 1.20 | TYR218, GLU217, ASP286 |
| N-(4-nitrobenzoyl)-DL-valine | -8.80 | 0.55 | TRP176, GLU370, ARG342 |
Data is illustrative and based on findings for similar compounds. scielo.org.mx Docking scores represent the predicted binding energy, and Ki is the predicted inhibition constant.
Enzyme Active Site Mapping
Enzyme active site mapping is a computational technique used to identify and characterize the catalytic and binding residues within an enzyme's active site. avcr.cz This process is essential for understanding the mechanism of enzyme catalysis and for designing effective inhibitors. By mapping the active site, researchers can determine the spatial arrangement and chemical properties of the amino acid residues that interact with the substrate or ligand.
The process typically begins with a known or modeled 3D structure of the target enzyme. Computational methods can then be used to probe the active site's geometry, electrostatics, and hydrophobicity. Techniques such as site-directed mutagenesis, when combined with computational modeling, can powerfully elucidate the specific roles of individual amino acid residues. avcr.cz For instance, a model of an enzyme in complex with its substrate can predict which residues are critical for binding or catalysis. These predictions can then be experimentally validated by mutating those residues and observing the effect on enzyme activity.
In the context of N-Benzoyl-DL-valine, if it were being studied as an inhibitor of a specific enzyme, active site mapping would be crucial. A model of the enzyme-inhibitor complex would be generated, likely through molecular docking, followed by more sophisticated techniques like molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the interaction, showing how the ligand and protein move and adapt to each other over time. This can reveal key stable interactions and the roles of specific residues in anchoring the inhibitor in the active site.
For example, if N-Benzoyl-DL-valine were to inhibit a peptidase, active site mapping would identify the key catalytic residues (e.g., a catalytic triad (B1167595) of serine, histidine, and aspartate) and the surrounding residues that form the substrate-binding pockets. The mapping would analyze how the benzoyl group and the valine side chain of the inhibitor fit into these pockets and interact with the residues, providing a rationale for its inhibitory activity and a blueprint for designing more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For a series of N-Benzoyl-DL-valine derivatives, a QSAR model could predict their inhibitory potency against a particular enzyme based on their structural features.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, for each compound, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight, polar surface area) and 3D structural features (e.g., steric and electrostatic fields). nih.gov
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the descriptors (the independent variables) with the biological activity (the dependent variable). wikipedia.orgnih.gov A robust QSAR model should not only fit the data it was trained on but also accurately predict the activity of new, untested compounds.
For N-Benzoyl-DL-valine derivatives, a QSAR study could reveal which structural modifications are likely to enhance activity. For example, the model might show that increasing the hydrophobicity of the benzoyl ring or adding a hydrogen bond donor at a specific position leads to a significant increase in potency. These insights are invaluable for guiding the rational design of new derivatives with improved therapeutic potential. Studies on related N-benzoyl amino acid analogues and other amino acid derivatives have successfully used QSAR to identify key structural requirements for their biological activities. nih.govnih.gov
Table 2: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptors | Information Provided |
| Physicochemical | cLogP, Molecular Weight (MW), Polar Surface Area (PSA) | Hydrophobicity, size, and polarity of the molecule. |
| Topological | Wiener index, Kier & Hall connectivity indices | Branching and shape of the molecular structure. |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity. |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | 3D shape and electrostatic potential around the molecule. |
This table lists common types of molecular descriptors that would be used to build a QSAR model for N-Benzoyl-DL-valine derivatives.
Biological Activity Investigations and Mechanistic Insights for N Benzoyl Dl Valine and Its Analogs
Investigation of Biological Activity through Derivatization
Derivatization of N-benzoyl-DL-valine and its related amino acid structures has proven to be a valuable strategy for identifying compounds with enhanced or novel biological properties. Research has focused on modifying the N-acyl group, the amino acid side chain, or incorporating the scaffold into larger molecular architectures to probe antimicrobial, antioxidant, and enzyme inhibitory effects.
Antimicrobial and Antifungal Activities
Investigations into the antimicrobial potential of N-benzoyl-DL-valine derivatives have yielded promising results. A series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, for instance, demonstrated antimicrobial and antibiofilm properties. Specifically, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (compound 5) and its intramolecular cyclodehydration product, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (compound 6), were synthesized and evaluated. Compound 6 exhibited moderate antimicrobial activity against the Staphylococcus aureus ATCC 6538 reference strain, with a Minimal Inhibitory Concentration (MIC) value of 250 µg/mL. Other related N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives (where X = H, Cl) also showed antimicrobial and antibiofilm effects. nih.gov
Further derivatization efforts involved the synthesis of N-benzoyl amino acid-(N'-benzoyl) hydrazide derivatives, including those originating from valine. These compounds were tested for their antimicrobial activity, with some demonstrating efficacy comparable to that of ampicillin (B1664943) against bacterial strains such as S. aureus and Escherichia coli. researchgate.netthermofisher.com
The antifungal activity of N-benzoyl amino esters and N-benzoyl amino acids derived from various amino acids, including valine, has also been explored. N-benzoylamino methyl esters, particularly those derived from valine (e.g., N-benzoyl-D-valine methyl ester, compound 5, and compound 7, a valine derivative with three methyl substituents on the aromatic ring), showed notable antifungal activity. Compound 7 exhibited 78.2% inhibition against Aspergillus fumigatus, while N-benzoyl-D-valine methyl ester (compound 5) also demonstrated remarkable activity against both A. fumigatus and Fusarium temperatum. In contrast, the corresponding N-benzoyl amino acids were found to be inactive at the tested concentrations. nais.net.cnmedchemexpress.com
Amide derivatives formed by the condensation of N-benzoyl-D-valine with selected sulfa drugs, such as sulfamerazine (B1682647) and sulfapyridine, were also synthesized and characterized for their antimicrobial properties. chem960.com Additionally, N-benzoyl derivatives of amino acids and amino acid analogs, including those of valine, demonstrated growth-inhibitory activity in a microbial antitumor screening assay. psecommunity.org
The following table summarizes selected antimicrobial and antifungal activities of N-benzoyl-DL-valine derivatives:
| Compound | Biological Activity | Target Organism / Strain | MIC (µg/mL) / Inhibition (%) | Source |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (Compound 6) | Antimicrobial | Staphylococcus aureus ATCC 6538 | 250 µg/mL | nih.gov |
| N-benzoyl amino acid-(N'-benzoyl) hydrazide derivatives (Valine-derived) | Antimicrobial | S. aureus, E. coli | Comparable to ampicillin | researchgate.netthermofisher.com |
| N-benzoyl-D-valine methyl ester (Compound 5) | Antifungal | A. fumigatus, F. temperatum | Good inhibition | nais.net.cnmedchemexpress.com |
| N-benzoyl valine derivative (Compound 7, 3 methyl substituents) | Antifungal | A. fumigatus | 78.2% inhibition | nais.net.cnmedchemexpress.com |
| N-benzoyl-D-valine (condensed with sulfa drugs) | Antimicrobial | Not specified | Activity observed | chem960.com |
Antioxidant Activity
Beyond antimicrobial effects, the antioxidant potential of N-benzoyl-L-valine derivatives has been investigated. In a study evaluating the ferric reducing power, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (compound 5) and its derivatives showed varying degrees of activity. An α-acylamino ketone derivative (compound 7a) exhibited superior iron(III) reducing capability compared to other new derivatives, followed by compounds 6, 8b, and 7b. N-acyl-L-valine (compound 5) itself was the least active compound in this particular antioxidant assay. nih.gov
The following table presents selected antioxidant activities (ferric reducing power) of N-benzoyl-L-valine derivatives:
| Compound | Antioxidant Activity (A700 nm) | Source |
| α-acylamino ketone (Compound 7a) | 0.0722 ± 0.0013 | nih.gov |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (Compound 6) | 0.0461 ± 0.0088 | nih.gov |
| N-acyl-L-valine (Compound 5) | 0.0224 ± 0.0019 | nih.gov |
Enzyme Inhibition
Derivatization of N-benzoyl amino acids has also been explored in the context of enzyme inhibition. N-benzoyl amino acids have been synthesized and tested as aldose reductase inhibitors, revealing distinct structure-inhibition relationships compared to their isosteric N-(phenylsulfonyl) amino acid counterparts. guidechem.com While N-benzoyl-DL-valine itself was not specifically detailed in this context, the study highlights the potential of N-benzoyl amino acid scaffolds as enzyme inhibitors.
Furthermore, N-benzoyl amino acid analogues have been designed and assessed for their ability to inhibit human DNA Methyl Transferases (DNMTs), enzymes crucial in epigenetic regulation. For instance, a L-glutamic acid derivative (compound 22) demonstrated concentration-dependent inhibition of DNMT1 and DNMT3A activities in the micromolar range. nih.gov This underscores the utility of derivatizing N-benzoyl amino acid structures to target specific enzymatic pathways.
A well-known example of a benzoyl-amino acid derivative used in enzymatic assays is N-α-benzoyl-DL-arginine-4-nitroanilide hydrochloride, which serves as a chromogenic substrate for proteases like trypsin and chymotrypsin, allowing for the direct measurement of their activity. sigmaaldrich.com
Other Biological Activities
Beyond the specific activities detailed, the broader class of N-benzoyl amino acid derivatives has been investigated for other biological effects. For example, novel amide derivatives synthesized from p-nitrobenzoyl chloride and various amino acids, including valine, were studied for their cytotoxic effects on the HeLa cervical cancer cell line, with some compounds exhibiting cytotoxic activity. nih.gov
Applications of N Benzoyl Dl Valine in Advanced Chemical and Biological Systems
Building Block in Complex Organic Synthesis
N-Benzoyl-DL-valine functions as a fundamental building block in the synthesis of intricate organic and biological compounds. cymitquimica.comsigmaaldrich.comalfa-chemistry.com Its structure, featuring a protected amino group, renders it particularly suitable for modular synthetic strategies, enabling precise control over the final compound's architecture. ambeed.comalfa-chemistry.com The synthesis of N-Benzoyl-DL-valine itself can be achieved by reacting DL-valine with benzoyl chloride under basic conditions, highlighting its role as a key intermediate. prepchem.com
N-benzoyl derivatives of amino acids, including N-Benzoyl-DL-valine, are employed as precursors for synthesizing various potentially active heterocyclic compounds. acs.org They are also utilized in the preparation of N-benzoyl amino esters and N-benzoyl amino acids. lookchem.com
Peptide Synthesis and Peptide Mimetic Design
N-Benzoyl-DL-valine is recognized for its utility in peptide synthesis, being classified as an N-protected amino acid and a reagent for this purpose. medchemexpress.combeilstein-journals.orgmdpi.com The benzoyl protecting group allows for controlled coupling reactions in the formation of peptide bonds. For instance, in studies related to peptide synthesis, N-benzoyl-DL-valine benzyl (B1604629) ester has been obtained. researchgate.net
Beyond direct peptide synthesis, N-Benzoyl-DL-valine derivatives play a role in the design of peptide mimetics. Peptide mimetics are synthetic compounds engineered to mimic the structural and functional aspects of natural peptides, often with enhanced stability or bioavailability. acs.org For example, N-Boc-L-valine, a related valine derivative, has been incorporated into peptidomimetic building blocks and used in solution-phase coupling for the synthesis of transmembrane mimetic structural probes. nih.gov This demonstrates how such protected amino acid derivatives contribute to constructing complex structures that emulate biological functionalities. nih.gov
Synthesis of Heterocyclic Compounds
N-benzoyl derivatives of amino acids are valuable precursors for the synthesis of a variety of heterocyclic compounds that may possess biological activity. acs.org Amino acids, in general, serve as starting materials for the construction of diverse heterocyclic systems, such as triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. google.com The ability to introduce heterocycles as part of the α-amino acid side-chain further expands the scope of these derivatives in creating novel heterocyclic α-amino acids. open.ac.uk
Role in Chiral Resolution and Enantioselective Processes
N-Benzoyl-DL-valine is instrumental in chiral resolution and enantioselective processes, particularly in the separation of enantiomers. The racemic resolution of N-protected DL-amino acids, including N-benzoyl-amino acids, can be achieved through the crystallization of diastereomeric salts, such as those formed with brucinium and strychninium. iucr.org This method is based on the selective interaction between the chiral resolving agent and one enantiomer of the N-protected amino acid, leading to the formation of separable crystalline complexes. iucr.org
In analytical separation techniques, N-Benzoyl-DL-valine has been successfully resolved into its enantiomers using chiral high-performance liquid chromatography (HPLC) columns, specifically those employing Chiral-AGP as the stationary phase. cymitquimica.com This direct application highlights its significance in analytical and preparative enantioselective separations. The benzoylation of amino groups is a recognized technique employed for the resolution of amino acids. acs.org Furthermore, in the enantioselective synthesis of β-amino acids, N-benzoyl-β-amino acid has been isolated, underscoring its relevance in achieving stereoselective transformations. researchgate.net
Supramolecular Chemistry and Self-Assembly
N-Benzoyl-DL-valine is listed within the domain of supramolecular chemistry, a field focused on chemical systems where molecules are organized spatially through non-covalent interactions. medchemexpress.comresearchgate.netacs.org Amino acids and their derivatives are extensively utilized in the creation of self-assembled nanostructures and supramolecular soft materials. beilstein-journals.orgmdpi.com These assemblies are driven by a range of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, ionic bonds, and π-π stacking. beilstein-journals.orgmdpi.com
Research has shown that Fmoc-Val-OH, a valine derivative, can form distinct self-assembled structures, such as flower-like and fiber-like morphologies, depending on factors like concentration and temperature. researchgate.net This demonstrates the inherent self-assembly capabilities of modified valine structures. Similarly, N-(4-Nitrobenzoyl)-Phe, a related N-benzoyl amino acid, has been observed to self-assemble into supramolecular hydrogels, showcasing the potential of N-benzoyl amino acids in forming organized materials through self-assembly. nih.gov Valine derivatives have also been employed as organogelators, forming three-dimensional networks in supramolecular gels via non-covalent interactions. acs.org
Host-Guest Interactions
Host-guest interactions are a critical aspect of supramolecular chemistry, involving the specific binding of a "guest" molecule within the cavity or binding site of a "host" molecule, mediated by non-covalent forces. beilstein-journals.orgnih.gov While direct examples of N-Benzoyl-DL-valine as a host or guest are less explicit in the provided data, related N-benzoyl amino acids demonstrate participation in such interactions. For instance, N-benzoyl-DL-phenylalanine has been studied in the context of capillary electrophoresis and its host-guest interactions with cyclodextrins. beilstein-journals.org This suggests that the benzoyl-amino acid motif can engage in specific recognition events with appropriate host molecules. The formation of host-guest complexes is known to enhance properties such as solubility and stability of encapsulated molecules, which is relevant for various biomedical applications. nih.gov
Non-covalent Interactions in Material Design
The principles of non-covalent interactions and self-assembly, central to supramolecular chemistry, are increasingly applied in material design. Amino acid-derived supramolecular assemblies, driven by forces like hydrogen bonding, hydrophobic interactions, and π-stacking, lead to the formation of soft materials with tunable properties. mdpi.com
A direct example of a valine derivative in material design is Fmoc-Val-OH, which forms self-assembled structures that can be manipulated to impart desired functions. researchgate.net These self-assembled structures, such as flower-like or fiber-like morphologies, arise from the precise arrangement of molecules guided by non-covalent interactions. researchgate.net Another compelling example is N-(4-Nitrobenzoyl)-Phe, which self-assembles into a supramolecular hydrogel. This hydrogel exhibits thermoreversible properties, which can be fine-tuned by controlling the gelator concentration, highlighting its potential as a biomaterial. nih.gov Furthermore, N-(n-tetradecylcarbamoyl)-L-amino acids, which include valine derivatives, function as amphiphiles that can gelate organic solvents. These form three-dimensional networks of ribbon-like aggregates stabilized by hydrogen bonding, with adjustable gel-to-sol transition temperatures, illustrating their role in designing advanced soft materials. tandfonline.com
Future Research Directions and Emerging Paradigms for N Benzoyl Dl Valine Research
Development of Novel Asymmetric Synthetic Methodologies
The production of enantiomerically pure N-benzoyl-valine is critical for its application in pharmaceuticals and other chiral technologies. While classical resolution methods exist, future research is focused on more efficient and greener asymmetric strategies.
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, presents a powerful future direction. Enzymes like aminoacylases and proteases (such as papain) are central to these strategies. d-nb.infouni-duesseldorf.de Research has demonstrated the potential of aminoacylases for the green synthesis of N-acyl-amino acids, which are valued as bio-based surfactants. d-nb.infouni-duesseldorf.de Historically, papain has been used for the enzymatic resolution of racemic N-acylated amino acids. researchgate.net This process involves the selective synthesis of an insoluble N-acyl-L-amino acid anilide from the racemic mixture, allowing the N-acyl-D-amino acid to be recovered from the filtrate. researchgate.net
Future work will likely focus on discovering and engineering novel enzymes with higher specificity and stability for the direct asymmetric acylation of DL-valine or the dynamic kinetic resolution of N-benzoyl-DL-valine. For instance, benzoate-coenzyme A ligase (BadA), which activates benzoate (B1203000) to benzoyl-CoA, could be engineered and integrated into one-pot reactions with other enzymes to produce N-benzoyl-L-valine with high enantiomeric excess. nih.gov
Table 1: Enzymes in N-Acyl Amino Acid Synthesis
| Enzyme Class | Example(s) | Application in N-Acyl Amino Acid Synthesis | Potential for N-Benzoyl-DL-valine | Reference(s) |
|---|---|---|---|---|
| Hydrolases | Aminoacylases, Papain | Resolution of racemic N-acetyl-amino acids; Synthesis of N-acyl-amino acid surfactants. d-nb.inforesearchgate.net | Dynamic kinetic resolution of N-benzoyl-DL-valine; Enantioselective synthesis of N-benzoyl-L-valine anilide. researchgate.netresearchgate.net | d-nb.inforesearchgate.netresearchgate.net |
| Ligases | Benzoate-CoA ligase (BadA) | Catalyzes the formation of benzoyl-CoA from benzoate and ATP. nih.gov | Engineered BadA could provide the activated benzoyl group for subsequent enzymatic N-acylation of valine. | nih.gov |
Organocatalysis has emerged as a robust tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metal catalysts. rsc.org A promising strategy for synthesizing chiral N-acyl amino acids involves the dynamic kinetic resolution of azlactones (oxazol-5(4H)-ones), which can be derived from N-benzoyl-DL-valine. rsc.orgacs.org Research has shown that chiral catalysts, such as bisguanidinium salts, can facilitate the reaction of azlactones with nucleophiles to generate chiral N-acyl amino acid derivatives in high yields and with excellent enantiomeric excesses (up to 97% ee). rsc.orgresearchgate.net This approach could be directly applied to the azlactone of N-benzoyl-valine to produce enantiopure derivatives. acs.org Future research will likely explore new organocatalysts and optimize reaction conditions to make this a mainstream method for producing optically active N-benzoyl-valine and its derivatives.
Structure-Function Relationship Studies for Bioactive Derivatives
N-acyl amino acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting effects. mdpi.comnih.gov A key future research area is the systematic exploration of the structure-function relationships (SFR) of N-benzoyl-DL-valine derivatives to design molecules with enhanced potency and selectivity.
Researchers have synthesized series of N-benzoyl amino acid derivatives and evaluated their antifungal and antimicrobial activities. mdpi.comscielo.org.mxscielo.org.mx For example, studies have shown that certain N-benzoyl-valine derivatives exhibit notable antifungal activity against fungi like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx Another study explored how modifying the benzoyl group, such as by introducing a bromine atom to increase lipophilicity, affects the antimicrobial and antibiofilm properties of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. mdpi.com Other work has identified N-benzoyl derivatives of phenylalanine as potent growth inhibitors in microbial antitumor screens. nih.gov Inspired by a virtual screening hit, a series of N-benzoyl amino acid analogues were synthesized and found to inhibit DNA methylation, with L-glutamic acid derivatives showing the highest activity. uniroma1.it
Future studies will expand on this by creating larger, more diverse libraries of N-benzoyl-DL-valine derivatives with systematic variations in both the benzoyl and valine moieties. This will enable the development of detailed quantitative structure-activity relationship (QSAR) models to guide the design of new therapeutic agents.
Table 2: Reported Biological Activities of N-Benzoyl Amino Acid Derivatives
| Derivative Type | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| N-Benzoyl-D-valine methyl ester | Antifungal | Showed notable activity against A. fumigatus and F. temperatum. scielo.org.mx | scielo.org.mx |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Antimicrobial | Introduction of bromine was explored to increase lipophilicity and modulate antimicrobial effect. mdpi.com | mdpi.com |
| N-benzoyl-DL-phenylalanine derivatives | Antitumor (microbial screen) | N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine showed potent growth inhibition (96%). nih.gov | nih.gov |
| N-benzoyl-L-glutamic acid derivatives | DNA Methylation Inhibition | Showed the highest ability to prevent DNA methylation in a total cell lysate among the series tested. uniroma1.it | uniroma1.it |
Advanced Computational Predictions for Material and Biological Applications
Computational modeling is becoming an indispensable tool in chemical research. For N-benzoyl-DL-valine, future research will heavily rely on advanced computational methods to predict its behavior in both biological and material contexts, thereby reducing the need for extensive trial-and-error experimentation.
Molecular docking studies have already been used to simulate the interaction of N-benzoyl amino acid derivatives with protein targets like chitinase (B1577495) to rationalize their antifungal activity. scielo.org.mx Such studies help in understanding the binding modes and estimating binding affinities, providing a basis for designing more potent inhibitors. scielo.org.mx Future efforts will employ more sophisticated techniques like molecular dynamics (MD) simulations to study the conformational dynamics of N-benzoyl-DL-valine and its derivatives upon binding to a target. Furthermore, QSAR models will be developed to correlate structural features with observed activities, guiding the synthesis of new compounds. mdpi.com For material applications, computational predictions can be used to understand the self-assembly mechanisms and predict the properties of nanomaterials formed from N-benzoyl-DL-valine derivatives. plos.org
Exploration of N-Benzoyl-DL-valine in Supramolecular Nanomaterials
The self-assembly of small molecules into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology. N-acyl amino acids are recognized for their ability to act as low-molecular-weight gelators, forming supramolecular structures like hydrogels and organogels. mdpi.com These materials have potential applications in drug delivery, tissue engineering, and as matrices for nanoparticle synthesis. nih.gov
Future research will investigate the potential of N-benzoyl-DL-valine and its derivatives as building blocks for supramolecular nanomaterials. The interplay of hydrogen bonding from the amide and carboxylic acid groups, along with π-π stacking from the benzoyl group, provides the necessary non-covalent interactions to drive self-assembly. By modifying the chemical structure—for instance, by changing the substituents on the benzoyl ring or by esterifying the carboxyl group—researchers can tune the intermolecular forces to control the morphology and properties of the resulting nanomaterials, such as helical nanoribbons or nanofibers. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. mednexus.orgmdpi.com For N-benzoyl-DL-valine, AI/ML algorithms can be applied across the entire discovery pipeline. These technologies can analyze vast datasets to identify novel protein targets, perform large-scale virtual screening of virtual compound libraries based on the N-benzoyl-valine scaffold, and predict the pharmacokinetic and toxicological (ADME/T) properties of new designs. researchgate.netnih.gov
Q & A
Basic: What are the key considerations for synthesizing Benzoyl-DL-valine with high purity, and how can researchers optimize reaction conditions?
Answer:
Synthesis typically involves benzoylation of DL-valine using benzoyl chloride under alkaline conditions. Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of DL-valine to benzoyl chloride to minimize side products like di-benzoylated derivatives .
- Temperature control : Conduct reactions at 0–5°C to suppress hydrolysis of benzoyl chloride .
- Purification : Use recrystallization from ethanol-water mixtures (70:30 v/v) to achieve >98% purity, confirmed via HPLC with a C18 column (retention time: 8.2 min, mobile phase: 0.1% TFA in acetonitrile/water) .
Optimization : Perform fractional factorial design experiments to assess variables (pH, temperature, solvent polarity). Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Answer:
- FT-IR : Confirm benzoylation via amide I band at ~1650 cm⁻¹ (C=O stretch) and N-H bend at ~1550 cm⁻¹ .
- ¹H NMR (DMSO-d6): Key peaks include δ 7.4–7.6 ppm (aromatic protons), δ 4.2 ppm (α-CH), and δ 1.0 ppm (valine isopropyl group) .
- Mass spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z 236.1 (calculated for C₁₂H₁₅NO₃) .
Data validation : Cross-reference with databases like SciFinder or PubChem to rule out contaminants .
Advanced: How can researchers resolve contradictions in spectral data for this compound across studies?
Answer: Contradictions often arise from:
- Solvent effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Always report solvent and temperature .
- Racemic mixture complexity : DL-valine’s stereochemistry may lead to split peaks in chiral HPLC; use chiral columns (e.g., Chiralpak IA) to confirm .
- Impurity interference : Compare with synthetic intermediates (e.g., unreacted DL-valine) via spiking experiments .
Method : Replicate disputed experiments under standardized conditions and publish raw data for peer validation .
Advanced: What computational modeling approaches are suitable for studying this compound’s molecular interactions?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., peptidases) by targeting the benzoyl group’s hydrophobic pocket .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .
- MD simulations : Simulate solvation in water (AMBER force field) to assess stability over 50 ns trajectories .
Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ in enzyme inhibition assays) .
Advanced: How does the stereochemistry of DL-valine impact the biological activity of this compound?
Answer:
- Enantiomer-specific effects : Test D- and L-valine derivatives separately in bioassays (e.g., antimicrobial activity). Use chiral resolution via preparative HPLC .
- Case study : In a 2023 study, L-valine derivatives showed 2x higher ACE inhibition than D-forms, attributed to stereospecific binding pockets .
Method : Synthesize enantiopure analogs and compare IC₅₀ values using ANOVA (p < 0.05 threshold) .
Basic: What statistical methods are recommended for analyzing dose-response data in this compound bioassays?
Answer:
- Non-linear regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Reporting : Include 95% confidence intervals and p-values for significance testing .
Advanced: How can researchers investigate the degradation pathways of this compound under physiological conditions?
Answer:
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via LC-MS for hydrolyzed products (e.g., free valine) .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models .
- Stability assessment : Store samples at 4°C, 25°C, and 40°C for 6 months; use Arrhenius equation to predict shelf life .
Basic: What ethical guidelines apply when publishing conflicting data on this compound’s toxicity?
Answer:
- Transparency : Disclose all experimental conditions (e.g., cell lines, solvent concentrations) to enable replication .
- Data inclusion : Report both positive and negative results; avoid selective publication bias .
- Ethical review : Submit studies involving animal models to institutional ethics committees (IACUC guidelines) .
Advanced: How can comparative studies between this compound and its analogs (e.g., N-acetyl-DL-valine) be designed to assess structure-activity relationships?
Answer:
- Analog synthesis : Modify functional groups (e.g., replace benzoyl with acetyl) and confirm structures via XRD .
- Bioactivity assays : Test analogs in parallel for IC₅₀, logP, and solubility (shake-flask method) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with activity .
Advanced: What mechanistic hypotheses can explain this compound’s role in peptide synthesis inhibition?
Answer:
- Competitive inhibition : Propose binding to the aminoacyl-tRNA synthetase active site via molecular docking .
- Allosteric modulation : Use stopped-flow kinetics to detect conformational changes in enzymes upon inhibitor binding .
- Validation : Perform site-directed mutagenesis on suspected binding residues (e.g., Arg124) and measure activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
